Nateglinide

Description

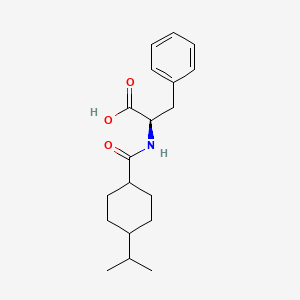

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-OFLPRAFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040687 |

Source

|

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble |

Source

|

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105816-04-4, 105816-06-6 |

Source

|

| Record name | Nateglinide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nateglinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nateglinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nateglinide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

Introduction: Restoring Physiological Insulin Secretion

Nateglinide is an oral antihyperglycemic agent belonging to the meglitinide class, specifically a D-phenylalanine derivative, utilized in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic beta-cells.[3][4] What distinguishes this compound is its rapid onset and short duration of action, which allows for a more physiological, mealtime-focused insulin release, thereby effectively managing postprandial glucose excursions.[3][5][6] This guide provides an in-depth technical exploration of the molecular mechanisms underpinning this compound's action on pancreatic beta-cells, supported by experimental methodologies for its investigation.

Core Mechanism: Modulation of the K-ATP Channel

The cornerstone of this compound's insulinotropic effect lies in its interaction with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells.[3][6] These channels are crucial regulators of beta-cell membrane potential and, consequently, insulin secretion.[7][8]

The K-ATP Channel Complex

The K-ATP channel is a hetero-octameric protein complex composed of two main subunits:

-

Kir6.2: An inwardly rectifying potassium channel subunit that forms the pore of the channel.

-

SUR1: The sulfonylurea receptor 1, which is a regulatory subunit belonging to the ATP-binding cassette (ABC) transporter family.[9][10] SUR1 acts as the binding site for various insulin secretagogues, including sulfonylureas and meglitinides.[9]

This compound's Binding and Channel Closure

This compound exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[5][9] This binding event initiates a conformational change in the channel complex, leading to its closure.[3][11] Research has identified a specific amino acid residue, serine 1237 (S1237) in SUR1, as a critical interaction point for this compound.[12][13] Mutation of this residue to tyrosine abolishes the blocking effect of this compound, highlighting its importance in the drug's binding and action.[12][14]

The binding of this compound to SUR1 is characterized by rapid association and dissociation kinetics, often described as a "fast on-fast off" effect.[5] This kinetic profile is fundamental to this compound's rapid and short-lived insulinotropic action.[5][15]

The Signaling Cascade for Insulin Exocytosis

The closure of K-ATP channels by this compound triggers a well-defined cascade of events within the beta-cell, culminating in the secretion of insulin.

-

Membrane Depolarization: In the resting state, open K-ATP channels allow for the efflux of potassium ions (K+), maintaining a negative membrane potential. The closure of these channels by this compound prevents K+ efflux, leading to a buildup of positive charge inside the cell and subsequent depolarization of the beta-cell membrane.[3][6][11]

-

Opening of Voltage-Gated Calcium Channels: The depolarization of the plasma membrane activates voltage-dependent calcium channels (VDCCs).[3][11][16]

-

Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.[1][7][11]

-

Insulin Granule Exocytosis: The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[7][16][17] Calcium ions bind to synaptotagmin, a protein on the surface of insulin granules, which in turn promotes the fusion of the granules with the plasma membrane and the release of insulin into the bloodstream.[16]

It is important to note that the extent of insulin release stimulated by this compound is glucose-dependent, diminishing at lower glucose levels.[2][4][18] This glucose sensitivity contributes to a lower risk of hypoglycemia compared to longer-acting insulin secretagogues.[19]

Caption: this compound's signaling pathway in pancreatic beta-cells.

Quantitative Aspects of this compound's Action

The interaction of this compound with the K-ATP channel and its subsequent effects can be quantified, providing valuable data for drug development and comparative studies.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for K-ATP Channel Inhibition | 800 nmol/L | Recombinant human Kir6.2/SUR1 in HEK293 cells | [12][14] |

| 7.4 µmol/L | Rat β-cells | [20][21] | |

| Binding Affinity (IC₅₀ vs. [³H]repaglinide) | 0.7 µmol/L | Recombinant human Kir6.2/SUR1 in HEK293 cells | [12][14] |

| Time to Peak Plasma Concentration | ~1 hour | Humans | [9] |

| Elimination Half-life | ~1.5 hours | Humans | [11] |

Experimental Protocols for Elucidating the Mechanism of Action

Validating and quantifying the effects of this compound on pancreatic beta-cells requires a suite of specialized experimental techniques.

Electrophysiology: Patch-Clamp Technique

Objective: To directly measure the effect of this compound on K-ATP channel activity.

Methodology (Whole-Cell Configuration): [20][21][22]

-

Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., rat) and disperse them into single beta-cells.[20] Culture the cells for 2-5 days before recording.[20]

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose (pH 7.4).

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 0.5 ATP (to keep K-ATP channels open basally) (pH 7.2).

-

-

Recording Procedure:

-

Establish a high-resistance (>1 GΩ) seal between the micropipette and a single beta-cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps to elicit K-ATP currents.

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the resulting changes in current to determine the dose-dependent inhibition of the K-ATP channels.

-

Causality: This technique provides direct evidence of this compound's interaction with and inhibition of the K-ATP channels, which is the initial and most critical step in its mechanism of action.

Caption: Workflow for Patch-Clamp Electrophysiology.

Insulin Secretion Assay

Objective: To measure the dose-dependent effect of this compound on insulin secretion from pancreatic islets.

Methodology (Static Incubation): [23][24][25]

-

Islet Isolation: Isolate pancreatic islets from an animal model.

-

Pre-incubation: Pre-incubate islets in a buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal secretion rate.

-

Stimulation: Transfer groups of islets to a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without varying concentrations of this compound.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: Collect the supernatant from each group.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Normalization: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis).

Causality: This assay directly links the action of this compound to the physiological endpoint of insulin release, demonstrating the functional consequence of K-ATP channel inhibition.

Intracellular Calcium Imaging

Objective: To visualize and quantify the this compound-induced increase in intracellular calcium concentration.

-

Cell Preparation and Dye Loading: Load isolated beta-cells or intact islets with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

-

Perfusion: Place the dye-loaded cells in a perfusion chamber on the microscope stage and perfuse with a buffer containing a basal glucose concentration.

-

Stimulation: Switch the perfusion to a buffer containing this compound and a stimulatory glucose concentration.

-

Image Acquisition: Acquire fluorescence images at regular intervals before, during, and after stimulation.

-

Data Analysis: Analyze the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

Causality: This method provides a direct link between the initial membrane depolarization event and the ultimate trigger for insulin exocytosis, confirming the role of calcium as a second messenger in this compound's signaling pathway.

Conclusion: A Targeted Approach to Postprandial Hyperglycemia

The mechanism of action of this compound on pancreatic beta-cells is a well-characterized process initiated by the specific binding to and inhibition of the SUR1 subunit of the K-ATP channel. This leads to membrane depolarization, calcium influx, and a rapid, but short-lived, stimulation of insulin secretion. This "fast on-fast off" kinetic profile makes this compound a valuable therapeutic agent for targeting postprandial hyperglycemia in individuals with type 2 diabetes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of drugs that modulate pancreatic beta-cell function.

References

-

This compound: A structurally novel, short-acting, hypoglycemic agent. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Anti-diabetic Drug this compound Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 10, 2026, from [Link]

-

Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved January 10, 2026, from [Link]

-

Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. (2002, September 1). American Diabetes Association. Retrieved January 10, 2026, from [Link]

-

Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 10, 2026, from [Link]

-

Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

This compound 120mg Tablet: A Comprehensive Clinical Profile. (n.d.). GlobalRx. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

This compound: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 10, 2026, from [Link]

-

A review of this compound in the management of patients with type 2 diabetes. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men. (2017, December 6). Physiological Reviews. Retrieved January 10, 2026, from [Link]

-

Physiology of pancreatic β-cells: Ion channels and molecular mechanisms implicated in stimulus-secretion coupling. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

The Ins and Outs of Secretion from Pancreatic β-Cells: Control of Single-Vesicle Exo- and Endocytosis. (n.d.). Physiology.org. Retrieved January 10, 2026, from [Link]

-

Regulation of Insulin Synthesis and Secretion and Pancreatic Beta-Cell Dysfunction in Diabetes. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. (n.d.). DOI. Retrieved January 10, 2026, from [Link]

-

Differential Interactions of this compound and Repaglinide on the Human -Cell Sulphonylurea Receptor 1. (2025, August 8). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. (2012, November 13). Termedia. Retrieved January 10, 2026, from [Link]

-

Glinides. (n.d.). Books Gateway. Retrieved January 10, 2026, from [Link]

-

The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium. (2004, December 1). American Diabetes Association. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound. (n.d.). Journal of Endocrinology. Retrieved January 10, 2026, from [Link]

-

Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. (n.d.). DOI. Retrieved January 10, 2026, from [Link]

-

Oral Hypoglycemic Agents: Glinides. (2024, December 19). JoVE. Retrieved January 10, 2026, from [Link]

-

Electrophysiological analysis of cardiac KATP channel. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. (2021, August 9). PMC. Retrieved January 10, 2026, from [Link]

-

Insulin Secretion Assay. (n.d.). Human Cell Design. Retrieved January 10, 2026, from [Link]

-

Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]

-

Leader β cells coordinate Ca2+ dynamics across pancreatic islets in vivo. (2024, December 7). PMC. Retrieved January 10, 2026, from [Link]

-

Molecular imaging of β-cells: diabetes and beyond. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Insulin Secretagogue Assay. (n.d.). Human Cell Design. Retrieved January 10, 2026, from [Link]

-

Effectiveness of this compound on In Vitro Insulin Secretion from Rat Pancreatic Islets Desensitized to Sulfonylureas. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Actions of Glucagon-Like peptide-1 on KATP Channel-Dependent and -Independent Effects of Glucose, Sulphonylureas and this compound. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Imaging of a glucose analog, calcium and NADH in neurons and astrocytes: dynamic responses to depolarization and sensitivity to pioglitazone. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. This compound: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology of pancreatic β-cells: Ion channels and molecular mechanisms implicated in stimulus-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular imaging of β-cells: diabetes and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interaction of this compound with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Regulation of Insulin Synthesis and Secretion and Pancreatic Beta-Cell Dysfunction in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Insulin Secretion Assay - Human Cell Design [humancelldesign.com]

- 25. Insulin Secretagogue Assay - Human Cell Design [humancelldesign.com]

- 26. Frontiers | Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices [frontiersin.org]

- 27. Leader β cells coordinate Ca2+ dynamics across pancreatic islets in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the β-Cell: A Technical Guide to the Non-Canonical Molecular Targets of Nateglinide

Abstract

Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue clinically utilized for the management of type 2 diabetes mellitus. Its primary therapeutic effect is unequivocally linked to the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells through binding to the sulfonylurea receptor 1 (SUR1) subunit. This action initiates a cascade of events culminating in insulin exocytosis. However, a growing body of evidence suggests that the molecular pharmacology of this compound is more complex, extending beyond this canonical target. This technical guide provides an in-depth exploration of these non-SUR1 molecular interactions. We will dissect the evidence for this compound's engagement with alternative targets, including Dipeptidyl Peptidase IV (DPP-IV), ion channels involved in incretin release, the cellular exocytotic machinery itself, and voltage-gated potassium channels. Furthermore, we will detail robust experimental protocols for the deconvolution of drug-target interactions, providing researchers with the necessary tools to investigate such off-target effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted mechanism of action and the broader implications for drug discovery.

The Canonical Target: A High-Fidelity Interaction with the Pancreatic KATP Channel

The principal mechanism of this compound's glucose-lowering effect is its interaction with the KATP channel on pancreatic β-cells[1]. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor (SUR1) subunits[2][3].

This compound binds competitively to the SUR1 subunit, initiating channel closure[4][5]. This inhibition of potassium efflux leads to membrane depolarization, the opening of voltage-dependent calcium channels, and a subsequent influx of calcium. The rise in intracellular calcium is the critical trigger for the exocytosis of insulin-containing granules[2]. A defining characteristic of this compound is its rapid "on-off" binding kinetics at the SUR1 receptor, which underlies its fast onset and short duration of action, making it particularly effective at controlling postprandial glucose excursions[4][5].

Figure 1: Canonical signaling pathway of this compound at the pancreatic β-cell.

Selectivity Profile: SUR1 vs. Cardiovascular SUR2 Isoforms

A critical aspect of this compound's pharmacology is its selectivity for the pancreatic SUR1 isoform over the SUR2A and SUR2B isoforms found in cardiac and vascular smooth muscle, respectively[6][7]. Inhibition of these cardiovascular KATP channels is a potential safety concern, as they play a role in cardioprotection during ischemia[6]. Electrophysiological studies have demonstrated that this compound is significantly more potent at inhibiting SUR1-containing channels than SUR2-containing channels, conferring a degree of tissue selectivity[6][8]. This selectivity is a key differentiator from less selective secretagogues like glyburide[6][8].

Beyond SUR1: Confirmed and Putative Molecular Interactions

While the primacy of the SUR1 target is undisputed, several lines of investigation have revealed additional molecular interactions that may contribute to this compound's overall pharmacological profile.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Perhaps the most compelling non-SUR1 target is Dipeptidyl Peptidase IV (DPP-IV), the enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[9]. Multiple studies have shown that this compound can directly inhibit DPP-IV activity[10][11].

In one study, this compound was identified as the strongest DPP-IV inhibitor among several classes of antidiabetic drugs tested, effective at therapeutically relevant concentrations[10]. This inhibition was shown to prevent the degradation of GLP-1 and enhance its glucose-lowering and insulin-releasing activity in vivo[10]. Another study in type 2 diabetic patients demonstrated that this compound administration led to a prompt inhibition of plasma DPP-IV activity and reduced the degradation of GIP[11]. While this compound is considerably less potent than dedicated DPP-IV inhibitors like vildagliptin, this secondary mechanism may augment its primary insulinotropic action by preserving endogenous incretin levels, particularly in the postprandial state[4][11].

KATP Channel-Independent Stimulation of GLP-1 Release

Beyond preserving GLP-1 through DPP-IV inhibition, this compound has been shown to directly stimulate the release of GLP-1 from intestinal L-cells through a mechanism independent of KATP channels[12][13]. Research using the human intestinal L-cell line (NCI-H716) found that this compound prompted GLP-1 release in a concentration-dependent manner, an effect accompanied by a rise in intracellular calcium[12].

Crucially, this effect was not blocked by the KATP channel opener diazoxide or the L-type calcium channel blocker nitrendipine, indicating a departure from its canonical pathway in β-cells[12]. The effect was, however, significantly inhibited by capsazepine, a competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This suggests that a novel target, potentially a member of the transient receptor potential (TRP) channel family, may be involved in mediating this effect[12]. This direct stimulation of GLP-1 secretion represents a distinct and complementary pathway to its insulin secretagogue and DPP-IV inhibitory activities.

Figure 2: Proposed non-SUR1 mechanisms of this compound involving incretin signaling.

Direct Modulation of the Exocytotic Machinery

Intriguing evidence suggests this compound may directly influence the final stages of hormone secretion—exocytosis—independent of its effects on ion channel activity. Studies on rat pancreatic α-cells (which secrete glucagon) and pituitary cells have shown that this compound, but not the related secretagogue repaglinide, potentiates Ca2+-evoked exocytosis[8][14].

In pancreatic α-cells, this compound was found to be glucagonotropic primarily by stimulating Ca2+-dependent exocytosis[14]. In rat pituitary cells, this compound stimulated growth hormone release by not only inhibiting K+ channels but also by potentiating exocytosis through a cyclic AMP (cAMP)-dependent mechanism that was antagonized by a protein kinase A (PKA) inhibitor[8]. This suggests an interaction with a component of the exocytotic machinery downstream of calcium influx, potentially involving the PKA signaling pathway[9][15].

Inhibition of Voltage-Gated Potassium (Kv) Channels

In addition to KATP channels, pancreatic β-cells express other ion channels that regulate their excitability, including delayed rectifier voltage-gated potassium (Kv) channels. These channels are crucial for action potential repolarization. Research has shown that this compound can inhibit Kv currents in β-cells in a concentration-dependent manner[12]. However, the concentrations required to achieve this inhibition are two to three orders of magnitude higher than those needed to block KATP channels[12]. While this interaction is unlikely to be a primary therapeutic mechanism at clinical doses, it represents a defined off-target effect that could, under certain conditions, contribute to modulating β-cell electrical activity.

Quantitative Analysis of Target Engagement

To contextualize the clinical and physiological relevance of these diverse molecular interactions, it is essential to compare the potency of this compound at each target. The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) provides a quantitative measure of drug-target engagement.

| Target | Subtype/Tissue | Species | Assay Type | Potency (IC50 / Kd) | Reference(s) |

| KATP Channel | SUR1/Kir6.2 (β-cell) | Rat | Patch Clamp | IC50: 7.4 µM | [5][6][8] |

| SUR1/Kir6.2 | Human | Patch Clamp | IC50: 800 nM | [2][3] | |

| SUR2A (Cardiac) | Rat | Patch Clamp | Low affinity, ~39% inhibition at 15 µM | [6][8] | |

| SUR2B (Vascular) | Porcine | Patch Clamp | IC50: 2.3 mM | [6][8] | |

| SUR2B (Vascular) | Rat | Patch Clamp | IC50: 0.3 mM | [6][8] | |

| DPP-IV | Plasma | Human | Enzyme Activity | IC50: 17.1 µM | [11] |

| Kv Channel | β-cell | Rat | Patch Clamp | Effective concentration is 100-1000x higher than for KATP | [12] |

Table 1: Summary of reported potencies of this compound at various molecular targets. Note the significant difference in potency between the primary SUR1 target and the secondary/off-targets.

Experimental Protocols for Target Deconvolution

Identifying and validating the molecular targets of a small molecule is a cornerstone of modern drug discovery. Below are detailed workflows for two powerful, orthogonal techniques: Affinity-Based Chemoproteomics for unbiased target identification and the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a physiological context.

Protocol: Affinity-Based Chemoproteomics for Target Pull-Down

This method uses an immobilized version of the drug to "fish" for interacting proteins from a complex biological lysate. Competition with the free drug is used to distinguish specific from non-specific binders.

Methodology:

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxyl group). The linker position must be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.

-

Covalently couple the this compound analog to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

-

-

Preparation of Cell Lysate:

-

Culture relevant cells (e.g., NCI-H716 for incretin-related targets, pancreatic islet cells) to high density.

-

Harvest cells and lyse under non-denaturing conditions (e.g., using a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration using a BCA assay.

-

-

Affinity Purification (AP):

-

Pre-clear the lysate by incubating with control beads (without this compound) to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the this compound-coupled affinity matrix for 2-4 hours at 4°C with gentle rotation.

-

Competition Control: In a parallel sample, co-incubate the lysate and affinity matrix with an excess (e.g., 100-fold molar excess) of free, unmodified this compound.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove unbound proteins. Use a series of washes with increasing salt concentration or mild detergents if necessary.

-

Elute bound proteins using a competitive or denaturing method. For mass spectrometry, elution with a buffer containing SDS (e.g., 2% SDS in 100 mM Tris-HCl) is common.

-

-

Protein Identification by Mass Spectrometry (MS):

-

Prepare eluted proteins for MS analysis (e.g., via in-solution or in-gel trypsin digestion).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Data Analysis: True targets will be present in the sample eluted from the this compound matrix but significantly reduced or absent in the competition control sample.

-

Figure 3: Experimental workflow for Affinity-Based Chemoproteomics.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm direct drug-target binding in a native cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Methodology:

-

Cell Treatment:

-

Culture intact cells in suspension or as adherent layers.

-

Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

-

Cool the samples to room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells using a method that avoids solubilizing aggregated proteins, such as repeated freeze-thaw cycles or mechanical disruption.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

-

-

Detection of Soluble Target Protein:

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Quantify the amount of the specific target protein (e.g., DPP-IV) remaining in the soluble fraction for each temperature point using a protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

For each treatment condition (vehicle vs. This compound), plot the percentage of soluble target protein (normalized to the unheated control) against the temperature.

-

A ligand-induced shift of this "melting curve" to higher temperatures indicates that this compound binding has stabilized the target protein, confirming direct engagement in the cellular context.

-

Figure 4: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The pharmacological profile of this compound is demonstrably more nuanced than its classification as a simple SUR1 blocker would suggest. The evidence strongly supports additional molecular interactions, including the inhibition of DPP-IV and a KATP-independent stimulation of GLP-1 release, which likely contribute to its therapeutic efficacy. Furthermore, weaker interactions with Kv channels and a direct modulatory effect on exocytosis highlight a broader, albeit lower-affinity, engagement with the cellular machinery of hormone secretion.

For drug development professionals, this expanded target profile underscores the importance of comprehensive off-target screening. The tissue selectivity of this compound for SUR1 over SUR2 remains a key feature, but understanding its engagement with targets like DPP-IV could inform the rational design of combination therapies or the development of new molecules with tailored polypharmacology.

For researchers, the putative interaction with TRP channels in intestinal L-cells and the precise molecular components involved in the direct modulation of exocytosis remain fertile ground for investigation. The application of unbiased, proteome-wide target deconvolution techniques, such as those outlined in this guide, will be instrumental in further elucidating the complete target landscape of this compound and other small molecule therapeutics. A deeper understanding of these non-canonical interactions will not only refine our knowledge of existing drugs but also pave the way for the discovery of novel therapeutic strategies.

References

-

Kitahara, Y., et al. (2011). This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. Biological & Pharmaceutical Bulletin, 34(5), 671-676. [Link][12]

-

Kitahara, Y., et al. (2011). This compound Stimulates Glucagon-Like Peptide-1 Release by Human Intestinal L Cells via a K ATP Channel-Independent Mechanism. J-Stage, 34(5), 671-676. [Link][13]

-

Duffy, N. A., et al. (2007). Effects of antidiabetic drugs on dipeptidyl peptidase IV activity: this compound is an inhibitor of DPP IV and augments the antidiabetic activity of glucagon-like peptide-1. European Journal of Pharmacology, 568(1-3), 278-286. [Link][10]

-

Green, B. D., et al. (2009). Insulinotropic Actions of this compound in Type 2 Diabetic Patients and Effects on Dipeptidyl peptidase-IV Activity and Glucose-Dependent Insulinotropic Polypeptide Degradation. Journal of Clinical Endocrinology & Metabolism, 94(9), 3354-3360. [Link][11]

-

Light, P. E., et al. (2011). Variations in tissue selectivity amongst insulin secretagogues: a systematic review. Diabetes, Obesity and Metabolism, 13(12), 1083-1092. [Link][6]

-

Hu, S., et al. (1999). Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1372-1379. [Link][7]

-

Willoughby, D., et al. (2003). Actions of Glucagon-Like peptide-1 on KATP Channel-Dependent and -Independent Effects of Glucose, Sulphonylureas and this compound. Journal of Endocrinology, 178(2), 265-274. [Link][15]

-

Hu, S., et al. (2000). Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444-452. [Link][4]

-

Hansen, A. M., et al. (2002). Differential Interactions of this compound and Repaglinide on the Human β-Cell Sulphonylurea Receptor 1. Diabetes, 51(9), 2789-2795. [Link][2]

-

Gromada, J., et al. (2002). Selectivity of Prandial Glucose Regulators: this compound, but Not Repaglinide, Accelerates Exocytosis in Rat Pancreatic A-cells. European Journal of Endocrinology, 147(1), 133-142. [Link][14]

-

Gromada, J., et al. (2002). This compound, but not repaglinide, stimulates growth hormone release in rat pituitary cells by inhibition of K channels and stimulation of cyclic AMP-dependent exocytosis. European Journal of Endocrinology, 147(1), 133-142. [Link][8]

-

Hansen, A. M., et al. (2002). Differential interactions of this compound and repaglinide on the human beta-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789-95. [Link][3]

-

Hu, S., et al. (2001). Effect of insulinotropic agent this compound on Kv and Ca2+ channels in pancreatic β-cell. European Journal of Pharmacology, 426(3), 205-212. [Link][12]

-

Hu, S., et al. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 293(2), 444-452. [Link][5]

-

Hu, S., et al. (1999). Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1372-9. [Link][8]

-

Sunaga, Y., et al. (2001). The Effects of Mitiglinide (KAD-1229), a New Anti-Diabetic Drug, on ATP-sensitive K+ Channels and Insulin Secretion: Comparison With the Sulfonylureas and this compound. European Journal of Pharmacology, 431(1), 119-125. [Link][3]

-

D'Amico, M., et al. (2004). The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium. Diabetes, 53(Suppl 3), S164-S171. [Link][11]

-

Willoughby, D., et al. (2003). Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound in BRIN-BD11 beta-cells. Journal of Endocrinology, 178(2), 265-74. [Link][9]

-

Halas, C. J. (2001). This compound. American Journal of Health-System Pharmacy, 58(13), 1200-1205. [Link][1]

-

Lankat-Buttgereit, B., & Göke, B. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2912-2924. [Link][9]

Sources

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 7. Tissue selectivity of antidiabetic agent this compound: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of glucagon-like peptide-1 on KATP channel-dependent and -independent effects of glucose, sulphonylureas and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Effect of insulinotropic agent this compound on Kv and Ca(2+) channels in pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

A Technical Guide to the Preclinical Pharmacological Profile of Nateglinide

This document provides an in-depth exploration of the preclinical pharmacological characteristics of Nateglinide, a D-phenylalanine derivative developed for the management of type 2 diabetes mellitus (T2DM). Designed for researchers, scientists, and drug development professionals, this guide synthesizes data from key preclinical models to elucidate the drug's mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The narrative emphasizes the causal logic behind experimental designs and the validation inherent in robust scientific protocols.

Introduction: The Rationale for a Rapid-Acting Insulin Secretagogue

The pathophysiology of T2DM is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. A critical early defect is the loss of the first-phase insulin response to a meal, leading to postprandial hyperglycemia, a known risk factor for cardiovascular complications[1]. This compound was specifically developed to address this deficiency by mimicking the physiological pattern of mealtime insulin release[2][3]. Its preclinical development was guided by the therapeutic goal of creating an insulinotropic agent with a rapid onset and short duration of action, thereby maximizing post-meal glycemic control while minimizing the risk of sustained hyperinsulinemia and subsequent hypoglycemia between meals[2][3][4].

Molecular Mechanism of Action: Targeting the Pancreatic β-Cell K-ATP Channel

This compound's primary pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells, an action contingent on the presence of functional β-cells[5][6]. The core of its mechanism lies in its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane[6][7].

The β-cell K-ATP channel is an octameric protein complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits[8]. This compound binds competitively to the SUR1 subunit, initiating a cascade of events that leads to insulin exocytosis[2][8][9].

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: this compound's mechanism of action in pancreatic β-cells.

A key feature of this compound's action is its glucose dependency. The extent of insulin release is significantly greater at elevated glucose concentrations and diminishes at lower glucose levels, which contributes to its favorable hypoglycemia profile compared to longer-acting secretagogues[4][6][7].

In Vitro Characterization: Kinetics at the K-ATP Channel

The unique pharmacodynamic profile of this compound—its rapid onset and short duration—is a direct consequence of its binding kinetics at the SUR1 receptor. Preclinical studies using patch-clamp electrophysiology on isolated rat pancreatic β-cells have been instrumental in defining these properties.

-

Rapid Onset: The time required for this compound to inhibit the K-ATP current is comparable to that of glyburide but significantly faster than repaglinide[2][10][11].

-

Fast Dissociation: this compound dissociates from the SUR1 receptor much more rapidly than other secretagogues. Its off-rate at the K-ATP channel is approximately twice as fast as glyburide and five times faster than repaglinide[2][3]. This rapid reversal of channel inhibition is fundamental to its short duration of action and helps prevent prolonged insulin secretion[10][11].

These kinetic properties suggest that this compound's action is primarily at the cell surface, without a requirement for internalization[2][3].

Beyond the K-ATP Channel: Secondary Mechanisms

While the primary mechanism is K-ATP channel blockade, some preclinical evidence suggests this compound may also exert effects through secondary pathways.

-

K-ATP Channel-Independent Insulin Secretion: Studies using the BRIN-BD11 cell line and depolarizing conditions (high potassium) have shown that this compound can evoke a modest degree of insulin secretion, suggesting a potential intracellular site of action independent of its effect on the plasma membrane K-ATP channel[8][12].

-

GLP-1 Release: In vivo studies in Wistar rats showed that oral administration of this compound doubled the level of glucagon-like peptide-1 (GLP-1) in portal blood[13]. Subsequent in vitro work with human intestinal L-cells (NCI-H716) confirmed that this compound directly stimulates GLP-1 release in a concentration-dependent manner, an effect that appears to be independent of K-ATP channels but may involve transient receptor potential (TRP) channels[13]. This secondary action could contribute to its overall glucose-lowering effect by enhancing the incretin axis.

Pharmacodynamics in Preclinical Models

The translation of this compound's molecular actions into a physiological response has been extensively studied in various animal models of T2DM. The choice of model is critical, as each recapitulates different aspects of the human disease. Recommended models include the leptin-receptor-deficient mouse (db/db) and the obese Zucker rat (fa/fa), which exhibit insulin resistance, hyperglycemia, and hyperinsulinemia[14].

In Vitro Insulin Secretion from Isolated Islets

A foundational experiment to assess the direct effect of an insulin secretagogue is the in vitro insulin secretion assay using isolated pancreatic islets from rodents (e.g., Sprague-Dawley rats).

Protocol: Static Insulin Secretion Assay from Isolated Rat Islets

-

Islet Isolation: Pancreatic islets are isolated from anesthetized Sprague-Dawley rats via collagenase digestion followed by Ficoll gradient centrifugation. This step is critical for obtaining a pure and viable islet population.

-

Pre-incubation: Isolated islets are pre-incubated for 30-60 minutes in Krebs-Ringer Bicarbonate (KRB) buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) to allow them to reach a basal secretory state.

-

Experimental Incubation: Batches of islets (e.g., 5-10 islets/tube) are incubated for 60 minutes in KRB buffer under various conditions:

-

Negative Control: Basal glucose (2.8 mM) + Vehicle.

-

Positive Control (Glucose): Stimulatory glucose (16.7 mM) + Vehicle.

-

Positive Control (Drug): Basal glucose (2.8 mM) + Glibenclamide (e.g., 1 µM).

-

Test Groups: Basal or stimulatory glucose concentrations + varying concentrations of this compound.

-

-

Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

-

Analysis: Insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) or ELISA. Data are typically normalized to the insulin content of the islets.

Causality and Validation: This protocol allows for the direct assessment of this compound's insulinotropic efficacy. The inclusion of basal and high glucose conditions validates the glucose-responsiveness of the isolated islets. Glibenclamide serves as a positive control to confirm the integrity of the K-ATP channel-dependent secretory pathway. Studies using this methodology have demonstrated that this compound stimulates insulin secretion in a concentration-dependent manner[12].

A key finding from these in vitro models is this compound's ability to retain its insulinotropic efficacy in islets that have been desensitized by chronic exposure to sulfonylureas like glyburide[15]. This suggests a distinct interaction with the receptor/effector mechanism, which may be clinically relevant for patients switching from sulfonylurea therapy[12][15].

In Vivo Glycemic Control

In vivo studies in animal models are essential to evaluate the integrated pharmacodynamic response. The Zucker Fatty (ZF) rat is a well-established model of obesity and insulin resistance used to test the efficacy of antidiabetic agents[16].

In one such study, ZF rats on a high-fat diet were treated with this compound (50 mg/kg) for 6 weeks. The study demonstrated that combination therapy with this compound and a DPP-IV inhibitor ameliorated postprandial hyperglycemia and hypertriglyceridemia[16]. These studies confirm that this compound's rapid insulinotropic effect translates into effective control of mealtime glucose excursions in a relevant disease model[1]. Studies in healthy cats also demonstrated a rapid onset and short duration of action, with serum glucose nadiring at 60 minutes, further supporting its characteristic pharmacodynamic profile[17].

Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Caption: A typical experimental workflow for an OGTT in a preclinical model.

Pharmacokinetics in Preclinical Models

The pharmacokinetic (PK) profile of this compound underpins its rapid-in, rapid-out pharmacodynamic effect. Preclinical PK studies are crucial for determining absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a PK/PD relationship.

ADME Profile

-

Absorption: this compound is rapidly and extensively absorbed after oral administration in preclinical models, consistent with observations in humans[4][9].

-

Distribution: It is highly bound (>98%) to plasma proteins, primarily albumin[4][5]. This extensive protein binding restricts its distribution, resulting in a relatively low volume of distribution[4]. In vitro studies have shown a low potential for displacement interactions with other highly protein-bound drugs[4][5][18].

-

Metabolism: this compound undergoes extensive metabolism prior to excretion[4]. In vitro studies using human liver microsomes identified cytochrome P450 isozymes CYP2C9 (major, ~70%) and CYP3A4 (minor, ~30%) as the primary enzymes responsible for its metabolism[5][6][19]. This information is critical for predicting potential drug-drug interactions (DDIs). Preclinical in vitro screening of 18 commonly co-prescribed drugs showed that only potent CYP inhibitors like fluconazole and miconazole were likely to cause significant interactions[20].

-

Excretion: The metabolites are rapidly eliminated, primarily via the kidneys[4][19]. There is no evidence of accumulation of the parent drug or its metabolites[4].

Pharmacokinetic Parameters in a T2DM Model

Pharmacokinetic studies in the Goto-Kakizaki (GK) rat, a non-obese model of T2DM, provide valuable insights into the drug's disposition in a diabetic state.

| Parameter | This compound in Control Rats | This compound in GK Rats | L-enantiomer in GK Rats |

| Total Clearance (CLtot) | Slightly higher than L-enantiomer | Higher than L-enantiomer | Lower than this compound |

| Volume of Distribution (Vd) | Slightly higher than L-enantiomer | Higher than L-enantiomer | Lower than this compound |

| Data synthesized from studies in Goto-Kakizaki rats. Note: The active drug is the D-phenylalanine derivative (this compound)[21][22]. |

These studies demonstrate that the diabetic state can influence the pharmacokinetics of this compound and its enantiomer, highlighting the importance of using disease models for accurate preclinical assessment[21][22]. PK/PD modeling in GK rats has successfully established a quantitative link between plasma this compound concentration, the subsequent rapid increase in plasma insulin, and the slower, delayed decrease in plasma glucose[23].

Preclinical Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions[24][25]. The core battery of tests typically assesses the cardiovascular, central nervous, and respiratory systems[25][26].

Cardiovascular Safety and Tissue Selectivity

Given that K-ATP channels are also present in cardiovascular tissues (e.g., cardiac myocytes, vascular smooth muscle cells), assessing the tissue selectivity of this compound is a critical safety consideration[27]. Non-selective blockade of cardiac K-ATP channels could theoretically impair the heart's ability to adapt to ischemic conditions.

Patch-clamp studies were conducted to compare the inhibitory effects of this compound, glyburide (GLY), and repaglinide (REP) on K-ATP channels from different tissues[27].

Table: IC50 Values for K-ATP Channel Inhibition in Different Tissues

| Compound | Rat β-Cells (IC50) | Porcine Coronary Artery (IC50) | Rat Aorta (IC50) | β-Cell Selectivity Ratio (vs. Coronary) |

| This compound | 7.4 µM | 2.3 mM | 0.3 mM | ~311-fold |

| Repaglinide | 5.0 nM | - | - | ~16-fold (vs. vascular cells) |

| Glyburide | - | - | - | Non-selective |

| Data from Hu et al. This demonstrates this compound's significantly higher selectivity for pancreatic β-cell K-ATP channels over those in vascular smooth muscle[27]. |

This high degree of selectivity for the pancreatic SUR1 isoform over cardiovascular isoforms is a key preclinical safety feature, suggesting a lower risk of cardiovascular side effects compared to less selective agents like glyburide[6][27]. While some older oral hypoglycemic agents were associated with increased cardiovascular mortality in the UGDP study, this compound's distinct profile suggests a different risk assessment[28]. Large-scale clinical trials like NAVIGATOR later confirmed that this compound did not increase composite cardiovascular outcomes compared to placebo in a high-risk population[29][30][31][32].

Hypoglycemia Risk

The primary safety concern with any insulin secretagogue is hypoglycemia[18][28]. This compound's preclinical profile—rapid absorption, glucose-dependent action, and rapid elimination—is designed to mitigate this risk[4][19]. Its effect diminishes as blood glucose levels fall, providing a physiological feedback loop that reduces the likelihood of hypoglycemia between meals[4][6]. While the risk is not zero, preclinical models support a lower propensity for hypoglycemia compared to longer-acting sulfonylureas[2][19].

Conclusion and Translational Perspective

The preclinical pharmacological profile of this compound is defined by its rapid, short-acting, and glucose-sensitive stimulation of insulin secretion. This profile is a direct result of its unique binding kinetics to the SUR1 subunit of the pancreatic β-cell K-ATP channel, characterized by a fast on-rate and an even faster off-rate. In vitro and in vivo studies in relevant animal models of T2DM have consistently demonstrated its efficacy in controlling postprandial glucose excursions. Furthermore, safety pharmacology studies have established a favorable tissue selectivity profile, with a significantly higher affinity for pancreatic β-cells over cardiovascular K-ATP channels, which translates to a lower intrinsic risk of cardiovascular effects. This comprehensive preclinical data package provided a strong rationale for its clinical development as a prandial glucose regulator, offering a therapeutic strategy aimed at restoring the physiological pattern of mealtime insulin release.

References

-

Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas. PubMed Central. Available at: [Link]

-

Acute and long-term effects of this compound on insulin secretory pathways. British Journal of Pharmacology. Available at: [Link]

-

Acute and long-term effects of this compound on insulin secretory pathways. PubMed Central, National Institutes of Health. Available at: [Link]

-

A review of this compound in the management of patients with type 2 diabetes. PubMed Central, National Institutes of Health. Available at: [Link]

-

The mechanisms underlying the unique pharmacodynamics of this compound. PubMed. Available at: [Link]

-

The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus. PubMed Central. Available at: [Link]

-

Pharmacokinetics of this compound enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. PubMed. Available at: [Link]

-

Pharmacokinetics of this compound enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. Semantic Scholar. Available at: [Link]

-

Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with this compound: A Comparison with Sulfonylureas and Repaglinide. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide. PubMed. Available at: [Link]

-

Tissue Selectivity of Antidiabetic Agent this compound: Study on Cardiovascular and β-Cell KATP Channels. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats. PubMed. Available at: [Link]

-

This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism. PubMed. Available at: [Link]

-

What is the mechanism of this compound? Patsnap Synapse. Available at: [Link]

-

Journal of Drug Metabolism & Toxicology Open Access. Longdom Publishing. Available at: [Link]

-

This compound TABLETS. U.S. Food and Drug Administration. Available at: [Link]

-

This compound: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

-

The mechanisms underlying the unique pharmacodynamics of this compound. Diabetologia. Available at: [Link]

-

This compound Monograph for Professionals. Drugs.com. Available at: [Link]

-

Prediction of the metabolic interaction of this compound with other drugs based on in vitro studies. PubMed. Available at: [Link]

-

Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent. PubMed. Available at: [Link]

-

Cardiovascular Safety Profile of Currently Available Diabetic Drugs. PubMed Central, PubMed Central. Available at: [Link]

-

This compound: a new rapid-acting insulinotropic agent. PubMed. Available at: [Link]

-

Pharmacology of this compound ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

-

This compound Disease Interactions. Drugs.com. Available at: [Link]

-

Efficacy and Cardiovascular Safety of Meglitinides. PubMed. Available at: [Link]

-

Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Use of preclinical models to identify markers of type 2 diabetes susceptibility and novel regulators of insulin secretion - A step towards precision medicine. PubMed. Available at: [Link]

-

Effect of glimepiride and this compound on serum insulin and glucose concentration in healthy cats. ResearchGate. Available at: [Link]

-

Trends in animal model preference for preclinical drug testing for type-2 diabetes and future directions. bioRxiv. Available at: [Link]

-

Safety Pharmacology Studies. Charles River Laboratories. Available at: [Link]

-

Type 2 Diabetes Models. Springer Nature Experiments. Available at: [Link]

-

Effect of this compound on the incidence of diabetes and cardiovascular events. PubMed. Available at: [Link]

-

Efficacy and safety of this compound in type 2 diabetic patients with modest fasting hyperglycemia. PubMed. Available at: [Link]

-

(PDF) Effect of this compound on the incidence of diabetes and cardiovascular events. ResearchGate. Available at: [Link]

-

What are preclinical safety pharmacology requirements? Patsnap Synapse. Available at: [Link]

-

Effect of this compound on the Incidence of Diabetes and Cardiovascular Events. ORBi, University of Liege. Available at: [Link]

-

preclinical safety program timeline. YouTube. Available at: [Link]

-

Efficacy, tolerability and safety of this compound in combination with metformin. Results from a study under general practice conditions. PubMed. Available at: [Link]

Sources

- 1. This compound: a new rapid-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanisms underlying the unique pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The mechanisms underlying the unique pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]

- 4. A review of this compound in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Acute and long-term effects of this compound on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of this compound and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with this compound: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.atu.ie [pure.atu.ie]

- 13. This compound stimulates glucagon-like peptide-1 release by human intestinal L cells via a K(ATP) channel-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Effectiveness of this compound on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination therapy with this compound and vildagliptin improves postprandial metabolic derangements in Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. drugs.com [drugs.com]

- 19. Clinical pharmacokinetics of this compound: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prediction of the metabolic interaction of this compound with other drugs based on in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of this compound enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of this compound enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]

- 23. longdom.org [longdom.org]

- 24. criver.com [criver.com]

- 25. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 26. youtube.com [youtube.com]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. drugs.com [drugs.com]

- 29. Cardiovascular Safety Profile of Currently Available Diabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Efficacy and Cardiovascular Safety of Meglitinides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effect of this compound on the incidence of diabetes and cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Impact of Nateglinide on First-Phase Insulin Secretion: A Technical Guide

This technical guide provides an in-depth analysis of nateglinide's mechanism of action and its specific impact on restoring first-phase insulin secretion. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to offer a comprehensive resource for studying this critical aspect of glucose homeostasis.

Executive Summary: The Physiological Imperative for First-Phase Insulin Restoration

In a healthy individual, the pancreatic β-cell response to a glucose challenge is biphasic, characterized by a rapid, transient first-phase insulin release within minutes, followed by a sustained second phase. The first phase is crucial for priming insulin-sensitive tissues, suppressing hepatic glucose production, and limiting postprandial glycemic excursions. A hallmark of type 2 diabetes is the attenuation or complete loss of this first-phase insulin secretion, leading to significant post-meal hyperglycemia, a key contributor to the pathophysiology of the disease and its long-term complications.[1]

This compound, a D-phenylalanine derivative, is an insulin secretagogue specifically designed to target and restore this early-phase insulin release.[2][3] Its unique pharmacokinetic and pharmacodynamic profile—characterized by a rapid onset and short duration of action—mimics the physiological prandial insulin response, thereby addressing a core defect in type 2 diabetes.[2][4] This guide will elucidate the molecular mechanisms underpinning this compound's action and detail the experimental methodologies used to quantify its effects.

Molecular Mechanism of Action: Targeting the β-Cell KATP Channel

This compound exerts its insulinotropic effect by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[2][5] These channels are octameric protein complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The KATP channel acts as a metabolic sensor, coupling glucose metabolism to cell membrane potential and, consequently, insulin secretion.

The signaling cascade initiated by this compound can be summarized as follows:

-

Binding to SUR1: this compound binds to a specific site on the SUR1 subunit of the KATP channel.[2]

-

KATP Channel Closure: This binding event induces a conformational change that closes the KATP channel, reducing the outward flow of potassium ions.

-

Membrane Depolarization: The decreased potassium efflux leads to the depolarization of the β-cell membrane.

-

Calcium Influx: Depolarization activates voltage-gated calcium channels, resulting in a rapid influx of extracellular calcium ions.

-

Insulin Exocytosis: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.

A key characteristic of this compound is its rapid association and dissociation from the SUR1 receptor, which underlies its "fast on-fast off" effect.[2] This kinetic profile is distinct from that of sulfonylureas and even other meglitinides like repaglinide, contributing to its preferential stimulation of first-phase insulin secretion with a lower risk of sustained hyperinsulinemia and subsequent hypoglycemia.[2][4]

Figure 2: Experimental workflow for the hyperglycemic clamp in mice.

Quantitative Impact of this compound on First-Phase Insulin Secretion (In Vivo)

| Study Parameter | Placebo | This compound (120 mg) | Fold Change | p-value | Reference |

| First-Phase Insulin Secretion (pmol/L) | 212.4 ± 55.8 | 338.4 ± 124.8 | ~1.6 | <0.05 | [6] |

| Hyperglycemic Clamp at +4.1 mmol/L glucose |

Table 1: Effect of this compound on Early Insulin Secretion in Healthy Individuals during a Hyperglycemic Clamp. [6]

In Vitro Characterization: Islet Perifusion Assay

To dissect the direct effects of this compound on pancreatic islets, independent of systemic factors, in vitro islet perifusion is the methodology of choice. This technique allows for the dynamic measurement of insulin secretion from isolated islets in response to precisely controlled secretagogue concentrations.

Rationale for Islet Perifusion

Islet perifusion provides a more physiological in vitro model than static incubations by continuously supplying fresh media and removing secreted products. This allows for the temporal resolution of the biphasic insulin secretion pattern and the detailed characterization of the kinetics of drug action.

Detailed Step-by-Step Methodology for Islet Perifusion

Materials:

-

Isolated pancreatic islets (human or rodent)

-

Perifusion system (including peristaltic pump, islet chambers, and fraction collector)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

This compound stock solution

-

Water bath (37°C)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation:

-

System Setup:

-

Prime the perifusion system with low-glucose KRB buffer (e.g., 2.8 mM glucose).

-

Load a set number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.

-

Maintain the system at 37°C. [8]

-

-

Equilibration and Basal Secretion:

-

Perifuse the islets with low-glucose KRB buffer for 30-60 minutes to establish a stable basal insulin secretion rate. [9] * Begin collecting fractions at a constant flow rate (e.g., 100 µL/min).

-

-

Stimulation Protocol:

-

Switch the perifusion buffer to a high-glucose KRB buffer (e.g., 16.7 mM glucose) to induce biphasic insulin secretion.

-

To test this compound, the drug can be included in either the low-glucose or high-glucose buffer, depending on the experimental question. For example, to assess its effect on first-phase secretion, this compound would be introduced simultaneously with the high-glucose challenge.

-

Continue collecting fractions throughout the stimulation period.

-

-

Return to Basal:

-

Switch back to the low-glucose KRB buffer to observe the return of insulin secretion to baseline.

-

-

Insulin Quantification:

-

Measure the insulin concentration in each collected fraction using an ELISA.

-

-

Data Analysis:

-

Plot insulin secretion rate versus time to visualize the secretory profile.

-

Quantify first-phase insulin secretion as the total insulin released during the initial peak (e.g., the first 5-10 minutes of high-glucose stimulation).

-

Figure 3: Experimental workflow for the islet perifusion assay.

Quantitative Impact of this compound on Insulin Secretion (In Vitro)

| Condition | Insulin Secretion (Fold Increase over Basal) | Reference |

| 1.1 mM Glucose | ||

| + 10 µM this compound | ~1.2 | [10] |

| + 50 µM this compound | ~1.6 | [10] |

| + 200 µM this compound | ~2.2 | [10] |

| + 400 µM this compound | ~2.4 | [10] |

| 16.7 mM Glucose + 30 mM KCl (Depolarized) | ||

| + 50 µM this compound | ~1.2 | |

| + 100 µM this compound | ~1.5 | |

| + 200 µM this compound | ~1.6 | |

| + 400 µM this compound | ~1.7 |

Table 2: Concentration-dependent effect of this compound on insulin secretion from BRIN-BD11 cells in vitro. [10]These data demonstrate that this compound stimulates insulin secretion in a concentration-dependent manner, even at non-stimulatory glucose levels, and also possesses KATP channel-independent effects at higher concentrations.

Conclusion: A Targeted Approach to Prandial Glucose Control